

Spectroscopic Profile of 4-Nitrobenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrobenzenesulfonyl chloride

Cat. No.: B143475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrobenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and for the protection of amines. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4-nitrobenzenesulfonyl chloride** are summarized below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of **4-nitrobenzenesulfonyl chloride**. The data presented here were obtained in deuterated chloroform (CDCl_3).

^1H NMR Data[1][2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.4	Doublet	2H	Ar-H ortho to -NO_2
~8.1	Doublet	2H	Ar-H ortho to $\text{-SO}_2\text{Cl}$

^{13}C NMR Data[2][3]

Chemical Shift (δ) ppm	Assignment
~151	Ar-C attached to -NO_2
~145	Ar-C attached to $\text{-SO}_2\text{Cl}$
~130	Ar-C ortho to $\text{-SO}_2\text{Cl}$
~125	Ar-C ortho to -NO_2

Infrared (IR) Spectroscopy[2][4][5]

The IR spectrum of **4-nitrobenzenesulfonyl chloride** reveals characteristic vibrational frequencies corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~1530	Strong	Asymmetric NO_2 stretch
~1350	Strong	Symmetric NO_2 stretch
~1380	Strong	Asymmetric SO_2 stretch
~1180	Strong	Symmetric SO_2 stretch
~855	Strong	C-H out-of-plane bend (para-disubstituted)
~560	Medium	C-S stretch
~545	Medium	S-Cl stretch

Mass Spectrometry (MS)[2][3][4]

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

m/z Ratio	Relative Intensity (%)	Interpretation
221/223	~33/11	$[M]^+$, Molecular ion peak (with ^{37}Cl isotope)
186	~100	$[M-Cl]^+$, Base peak
122	High	$[M-SO_2Cl]^+$
76	Medium	$[C_6H_4]^+$

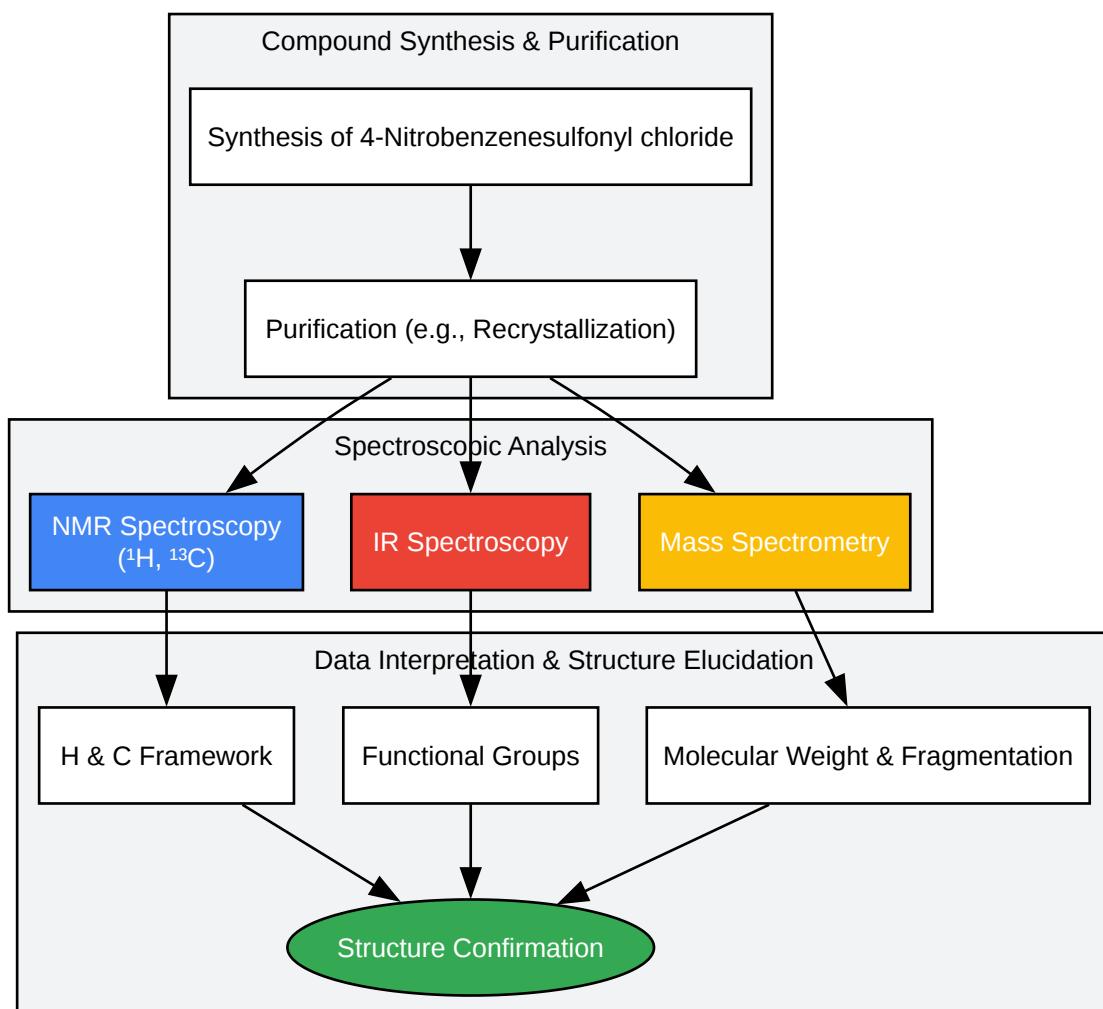
Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-nitrobenzenesulfonyl chloride** was dissolved in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz or higher.[2]
- Data Acquisition:
 - 1H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull or a solution in carbon tetrachloride could be used.[2]
- Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was scanned over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet or solvent was recorded and subtracted from the sample spectrum to eliminate atmospheric and solvent absorbances.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure elucidation of a chemical compound like **4-nitrobenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Nitrobenzenesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrobenzenesulfonyl chloride(98-74-8) ^1H NMR [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]

- 3. 4-Nitrobenzenesulfonyl chloride | C₆H₄CINO₄S | CID 7404 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrobenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143475#4-nitrobenzenesulfonyl-chloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com